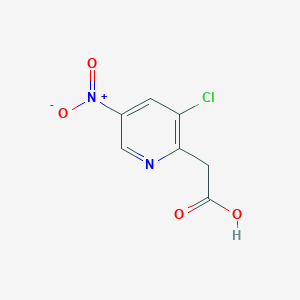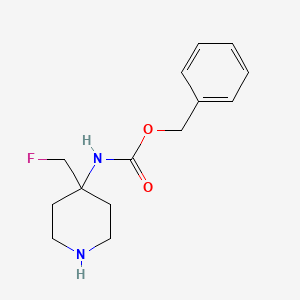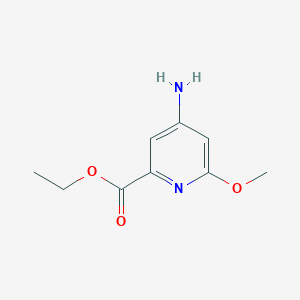
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H5ClN2O4. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 3-position and a nitro group at the 5-position of the pyridine ring, along with an acetic acid moiety at the 2-position. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-nitropyridin-2-yl)acetic acid typically involves the nitration of 3-chloropyridine followed by the introduction of the acetic acid group. One common method includes the reaction of 3-chloropyridine with nitric acid in the presence of sulfuric acid to yield 3-chloro-5-nitropyridine. This intermediate is then reacted with chloroacetic acid under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of 2-(3-aminopyridin-5-yl)acetic acid.
Reduction: Formation of 2-(3-chloro-5-aminopyridin-2-yl)acetic acid.
Oxidation: Formation of this compound derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-5-nitropyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-5-nitropyridin-3-yl)acetic acid
- 2-(5-nitropyridin-3-yl)acetic acid
- 3-nitropyridine-2-sulfonic acid
Uniqueness
2-(3-Chloro-5-nitropyridin-2-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
1694868-90-0 |
|---|---|
Fórmula molecular |
C7H5ClN2O4 |
Peso molecular |
216.58 g/mol |
Nombre IUPAC |
2-(3-chloro-5-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5ClN2O4/c8-5-1-4(10(13)14)3-9-6(5)2-7(11)12/h1,3H,2H2,(H,11,12) |
Clave InChI |
GMNRGJALAPZARM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Cl)CC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)

![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)



![6-(Trifluoromethyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12959026.png)


